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Introduction

Vilaprisan (BAY 1002670) is a potent and selective progesterone receptor modulator (SPRM)
that has been investigated for the treatment of progesterone-dependent gynecological
disorders, most notably uterine fibroids and endometriosis.[1][2] As a member of the SPRM
class, Vilaprisan exhibits a unique tissue-specific blend of progesterone receptor (PR) agonist
and antagonist activities, leading to a distinct pharmacological profile.[3] This technical guide
provides an in-depth exploration of Vilaprisan's mechanism of action at the molecular and
cellular levels, supported by quantitative data, detailed experimental methodologies, and visual
representations of key pathways and workflows. Although the clinical development of
Vilaprisan was halted due to safety concerns in long-term rodent studies, the extensive
research conducted provides valuable insights into its interaction with the progesterone
receptor and its potential therapeutic effects.[4][5]

Core Mechanism of Action: Selective Progesterone
Receptor Modulation

Vilaprisan exerts its effects by binding with high affinity to the progesterone receptor, a
member of the nuclear receptor superfamily of ligand-activated transcription factors. The
progesterone receptor exists in two main isoforms, PR-A and PR-B, which can form
homodimers or heterodimers and regulate gene expression in response to progesterone.
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Vilaprisan's interaction with these receptors is primarily antagonistic, preventing the
conformational changes necessary for the recruitment of coactivators and the initiation of
transcription of progesterone-responsive genes.

However, the "selective” nature of Vilaprisan implies that its effects are not purely antagonistic.
In different cellular contexts, it can recruit a unique set of co-regulators (co-activators or co-
repressors) to the progesterone receptor complex, leading to a distinct pattern of gene
expression compared to both progesterone (a full agonist) and pure antagonists. This
differential gene regulation is the molecular basis for its tissue-specific effects, aiming to
produce therapeutic benefits in target tissues like the endometrium and myometrium while
minimizing unwanted effects elsewhere.

Quantitative Pharmacodynamics

The potency and selectivity of Vilaprisan have been characterized through various in vitro and
in vivo studies. The following tables summarize key quantitative data, providing a comparative
overview of its pharmacological profile.

Reference
Parameter Vilaprisan Compound Reference
(Mifepristone)

Progesterone

Receptor (PR) Binding

Affinity

IC50 PR-A (nM) 0.095 0.02
IC50 PR-B (nM) 0.09 0.023

Glucocorticoid
Receptor (GR)
Binding Affinity

IC50 (nM) 957 6

Androgen Receptor
(AR) Binding Affinity

IC50 (nM) 47 21 (OH-flutamide)
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Table 1: In Vitro Receptor Binding Affinity of Vilaprisan. This table highlights Vilaprisan's high
affinity and selectivity for the progesterone receptor isoforms (PR-A and PR-B) compared to
other steroid receptors like the glucocorticoid (GR) and androgen (AR) receptors.

Primary
Study Dose Result Reference
Outcome
ASTEROID 1 Absence of )
0.5 mg ) ) 30% of patients
(Phase 2b) bleeding/spotting
1.0 mg 56% of patients
2.0 mg 54% of patients
4.0 mg 60% of patients
Placebo 1.7% of patients
ASTEROID 3 .
2 mg/day Amenorrhea 83.3% of patients
(Phase 3)
Placebo 0% of patients

Table 2: Clinical Efficacy of Vilaprisan in Patients with Uterine Fibroids. This table summarizes
the dose-dependent effect of Vilaprisan on bleeding patterns in women with uterine fibroids
from the ASTEROID clinical trial program.

Signaling Pathways

Vilaprisan's interaction with the progesterone receptor initiates a cascade of molecular events
that ultimately alter gene expression. The following diagrams, generated using the DOT
language, illustrate the progesterone receptor signaling pathway and how Vilaprisan
modulates it.
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Caption: Progesterone Receptor Signaling Pathway.
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Caption: Vilaprisan's Modulation of PR Signaling.
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Exploratory analysis of endometrial tissue from women treated with Vilaprisan revealed
significant downregulation of numerous genes involved in cell-cycle regulation and progression.
These include AURKA, CCNB1, DLGAP5, EIF4AEBP1, FOXM1, HOXA10, MELK, MKI67, and
MYC. This provides direct evidence of Vilaprisan's anti-proliferative effect at the molecular
level.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data
and for designing future research. The following sections provide an overview of the key
experimental protocols used in the preclinical and clinical evaluation of Vilaprisan.

In Vitro Assays

Progesterone Receptor Transactivation Assay

» Objective: To determine the functional activity (agonist or antagonist) of Vilaprisan on the
human progesterone receptor isoforms.

e Cell Line: SK-N-MC cells were utilized, which were transfected with a plasmid expressing
either the human PR-A or PR-B isoform (pRChPR-B-neo).

o Reporter Gene: A mouse mammary tumor virus (MMTV) promoter linked to a luciferase
reporter gene was co-transfected into the cells. The MMTV promoter contains progesterone
response elements (PRES).

e Methodology:
o Transfected SK-N-MC cells were cultured for 24 hours.

o For antagonistic activity assessment, cells were treated with a known concentration of
progesterone (0.1 nmol/L) to activate the PR, along with increasing concentrations of
Vilaprisan (ranging from 0.01 nmol/L to 1 mmol/L).

o For agonistic activity assessment, cells were treated with increasing concentrations of
Vilaprisan alone.
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o After the treatment period, cells were lysed, and luciferase activity was measured as a
readout of gene transcription. A decrease in luciferase activity in the presence of
progesterone indicated antagonistic activity.

o Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to quantify
the antagonistic potency of Vilaprisan.
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Caption: PR Transactivation Assay Workflow.
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In Vivo Models

Endometrial Transformation Assay in Rabbits

Objective: To assess the in vivo antagonistic activity of Vilaprisan on progesterone-induced
endometrial changes.

Animal Model: Rabbits were used as they are a well-established model for studying
endometrial biology.

Methodology:
o Ovariectomized rabbits were primed with estrogen to induce endometrial proliferation.

o Animals were then treated with progesterone to induce secretory transformation of the
endometrium.

o Concurrently, different doses of Vilaprisan were administered.

o After the treatment period, the uteri were collected, and the degree of endometrial
transformation was histologically assessed and scored (e.g., using the McPhail scale).

Endpoint: Inhibition of the progesterone-induced endometrial transformation by Vilaprisan
was indicative of its in vivo antagonistic activity.

Early Pregnancy Termination Test in Rats

» Objective: To evaluate the in vivo efficacy of Vilaprisan in a model of progesterone-
dependent pregnancy.

o Animal Model: Pregnant rats were used, as progesterone is essential for maintaining
pregnancy in this species.

e Methodology:

o Female rats were mated, and the day of vaginal plug detection was designated as day 1 of
pregnancy.
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o Vilaprisan was administered orally or subcutaneously at various doses during early
gestation.

o The number of implantation sites and the status of the pregnancy were assessed at a later
time point.

Endpoint: Termination of pregnancy was a clear indicator of the potent in vivo PR
antagonistic activity of Vilaprisan.

Clinical Trials (ASTEROID Program)

Objective: To evaluate the efficacy and safety of Vilaprisan for the treatment of symptomatic
uterine fibroids.

Study Design: The ASTEROID program included several randomized, double-blind, placebo-
controlled, multicenter trials (e.g., ASTEROID 1, 2, 3, and 4).

Patient Population: Premenopausal women with uterine fibroids and heavy menstrual
bleeding.

Interventions: Patients were randomized to receive different daily oral doses of Vilaprisan
(e.g., 0.5 mg, 1.0 mg, 2.0 mg, 4.0 mg) or placebo for a defined treatment period (e.g., 12
weeks).

Primary Efficacy Endpoint: The primary outcome was typically the rate of amenorrhea
(absence of bleeding) or a significant reduction in menstrual blood loss, often measured
using the alkaline hematin method.

Secondary Efficacy Endpoints: These included changes in fibroid volume (assessed by
ultrasound or MRI), improvement in quality of life, and reduction in pain.

Safety Assessments: Safety was monitored through adverse event reporting, clinical
laboratory tests (including liver function tests), and endometrial biopsies to assess for any
pathological changes.
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Caption: ASTEROID Clinical Trial Workflow.
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Conclusion

Vilaprisan is a highly potent and selective progesterone receptor modulator that acts primarily
as a PR antagonist. Its mechanism of action involves competitive binding to progesterone
receptors, leading to the recruitment of co-repressors and the subsequent downregulation of
progesterone-responsive genes involved in cell proliferation. This results in a significant
reduction in menstrual bleeding and a decrease in the size of uterine fibroids. The
comprehensive preclinical and clinical data, though the drug's development was halted, provide
a clear and detailed understanding of its pharmacological profile and its effects on the
progesterone receptor signaling pathway. This knowledge remains valuable for the ongoing
development of novel SPRMs for the treatment of gynecological disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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